molecular formula C27H27N3O3S2 B2637610 4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 312747-30-1

4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2637610
CAS No.: 312747-30-1
M. Wt: 505.65
InChI Key: XFIRPJRJTJCIOU-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a thiazole ring, a benzamide moiety, and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a substituted phenyl isothiocyanate with a substituted acetophenone under basic conditions.

    Introduction of the Benzamide Moiety: The thiazole intermediate is then reacted with a substituted benzoyl chloride in the presence of a base to form the benzamide.

    Addition of the Diethylsulfamoyl Group: Finally, the benzamide intermediate is treated with diethylsulfamoyl chloride in the presence of a base to introduce the diethylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring and benzamide moiety, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols) under various conditions (e.g., reflux, room temperature).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide: Unique due to its specific combination of functional groups and structural features.

    N-(4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the diethylsulfamoyl group, resulting in different chemical and biological properties.

    4-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-4-30(5-2)35(32,33)23-17-15-22(16-18-23)26(31)29-27-28-24(20-13-11-19(3)12-14-20)25(34-27)21-9-7-6-8-10-21/h6-18H,4-5H2,1-3H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIRPJRJTJCIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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